![molecular formula C13H8BrCl2NO B5551670 2-bromo-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5551670.png)
2-bromo-N-(2,3-dichlorophenyl)benzamide
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Overview
Description
2-bromo-N-(2,3-dichlorophenyl)benzamide is a compound of interest in the field of organic chemistry, particularly in the synthesis of benzamide derivatives and the exploration of their molecular structures and properties.
Synthesis Analysis
The synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives, involving 2-bromoacethophenone derivatives, showcases a method that could potentially be adapted for the synthesis of this compound. This process features a high-yield, green synthesis approach, indicating the environmental and efficiency considerations in creating such compounds (Sabbaghan & Hossaini, 2012).
Molecular Structure Analysis
A detailed crystal structure analysis of a closely related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, reveals its crystallization in a monoclinic system and provides insights into supramolecular packing involving hydrogen-bonds and C-Br⋅⋅⋅π interactions. Such structural insights are crucial for understanding the molecular geometry and intermolecular interactions of this compound (Polo et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of benzamide derivatives, including halogenated versions like this compound, can be explored through studies on their synthesis, characterization, and crystal structures. Investigations into compounds like N-(2,4-dichlorophenyl)benzamide provide a foundation for understanding the chemical behavior and reactivity of these halogenated benzamides (Gowda et al., 2008).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are essential for their practical applications. Although specific data for this compound was not found, the analysis of closely related compounds provides valuable insights into their physical characteristics and how they might be influenced by halogen substitution (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for undergoing specific chemical reactions, are critical for understanding the applications and handling of this compound. Studies on similar compounds provide a basis for predicting the chemical behavior of this compound (Saeed et al., 2010).
properties
IUPAC Name |
2-bromo-N-(2,3-dichlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrCl2NO/c14-9-5-2-1-4-8(9)13(18)17-11-7-3-6-10(15)12(11)16/h1-7H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOSTYCIJJVEQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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